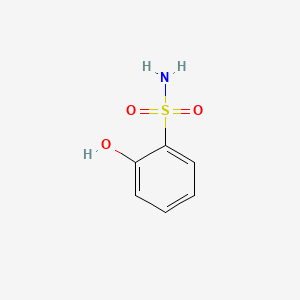

2-Hydroxybenzenesulfonamide

Description

Propriétés

IUPAC Name |

2-hydroxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c7-11(9,10)6-4-2-1-3-5(6)8/h1-4,8H,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXDGMSQFFMNHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348450 | |

| Record name | 2-hydroxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3724-14-9 | |

| Record name | 2-hydroxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxybenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Hydroxybenzenesulfonamide can be synthesized through a three-step process starting from 2,4-dichlorophenol. The steps are as follows:

Chlorosulfonation: 2,4-Dichlorophenol is treated with chlorosulfonic acid to form 2,4-dichlorophenyl chlorosulfonate.

Amination: The chlorosulfonate is then reacted with ammonia to form 2,4-dichlorophenyl sulfonamide.

Dehalogenation: Finally, the dichlorophenyl sulfonamide undergoes dehalogenation to yield this compound

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Hydroxybenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxylamine or amines are used under basic conditions

Major Products:

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted benzenesulfonamides.

Applications De Recherche Scientifique

2-Hydroxybenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

Biology: It serves as an inhibitor in enzymatic studies, particularly with carbonic anhydrases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-hydroxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, it binds to the active site of carbonic anhydrases, forming a coordination bond with the zinc ion present in the enzyme. This binding inhibits the enzyme’s activity, which is crucial in various physiological processes .

Comparaison Avec Des Composés Similaires

Comparison with Similar Sulfonamide Compounds

Structural Derivatives with Halogen or Alkoxy Substituents

2-(2-Chloroethoxy)benzenesulfonamide

- Structure: Features a chloroethoxy group at the ortho position (C₈H₁₀ClNO₃S, MW: 235.68 g/mol).

- Synthesis : Derived from benzenesulfonyl chloride and chloroethoxy-substituted intermediates.

- Properties: Slightly soluble in DMSO and methanol; stability data unavailable .

- Applications : Primarily a research chemical for organic synthesis.

5-Bromo-3-chloro-N-(imidazolyl)-2-hydroxybenzenesulfonamide

- Structure : Contains bromo and chloro substituents, coupled with an imidazole moiety.

- Synthesis : Fragment-based methods involving reactions of 5-bromo-3-chloro-2-hydroxybenzenesulfonyl chloride with substituted imidazoles.

- Properties : Demonstrated potent inhibitory activity against WDR5-MYC protein-protein interactions (IC₅₀ values in µM range) .

- Applications : Investigated in oncology for disrupting MYC-driven cancers .

2-Methoxy-5-(2-oxopropyl)benzenesulfonamide

- Structure: Methoxy and oxopropyl substituents (C₁₁H₁₅NO₄S, MW: 265.31 g/mol).

- Properties: Limited solubility/stability data; classified as a hazardous substance requiring careful handling .

Functional Group Variations

2-Aminobenzenesulfonamide

- Structure: Amino group replaces the hydroxyl group (C₆H₈N₂O₂S, MW: 172.20 g/mol).

- Applications: Known for carbonic anhydrase inhibition, with applications in glaucoma treatment .

N-(4-Hydroxyphenyl)benzenesulfonamide

- Structure : Hydroxyphenyl substitution at the sulfonamide nitrogen.

- Crystal Properties : Stabilized by intermolecular N–H···O and O–H···O hydrogen bonds, influencing solubility .

Activité Biologique

2-Hydroxybenzenesulfonamide, also known as salicylamide sulfonamide, is a compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, examining its mechanisms of action, pharmacological effects, and potential therapeutic applications. The information presented is based on a comprehensive review of recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a sulfonamide group attached to a hydroxyl-substituted benzene ring. Its chemical structure can be represented as follows:

This compound exhibits properties that make it suitable for various biological applications, including antimicrobial and anti-inflammatory activities.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that this compound effectively inhibits the growth of Staphylococcus aureus and Escherichia coli.

| Microorganism | Inhibition Zone (mm) at 250 mg/mL |

|---|---|

| Staphylococcus aureus | 29 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 20 |

The mechanism of action is primarily attributed to the inhibition of dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria, leading to bacteriostatic effects .

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the activity of lipoxygenases (LOXs), enzymes involved in the inflammatory response. Specifically, it has demonstrated potency against platelet-type 12-(S)-LOX, which plays a role in various inflammatory diseases .

Cardiovascular Effects

Recent investigations have explored the cardiovascular effects of sulfonamide derivatives, including this compound. An isolated rat heart model was employed to assess changes in perfusion pressure and coronary resistance. The results indicated that certain derivatives could decrease perfusion pressure through calcium channel inhibition, suggesting potential therapeutic applications in cardiovascular diseases .

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that this compound exhibited a higher inhibition rate compared to traditional antibiotics, showcasing its potential as a novel antimicrobial agent .

Investigation of Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory mechanisms of this compound. The findings revealed that the compound significantly reduced pro-inflammatory cytokine levels in vitro, suggesting its potential use in treating inflammatory disorders .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetic properties of this compound is crucial for assessing its therapeutic potential. Theoretical models suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles. However, further empirical studies are needed to establish comprehensive pharmacokinetic data.

Toxicity Studies

Toxicity assessments indicate that while this compound exhibits moderate toxicity at high doses, it remains within acceptable limits for therapeutic use . The lethal dose (LD50) values were determined in animal models, providing insights into its safety profile.

Q & A

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives across laboratories?

- Methodological Answer : Publish detailed synthetic protocols with exact reagent grades (e.g., anhydrous ammonia, ≥99.9%), reaction monitoring intervals (e.g., TLC at 30-minute intervals), and characterization data (e.g., H NMR spectra). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.